8-Fluoro-2,6-dimethylquinoline is a member of the quinoline family, characterized by the presence of a fluorine atom at the eighth position and two methyl groups at the second and sixth positions of the quinoline ring. Its chemical formula is , with a molecular weight of approximately 177.18 g/mol. This compound exhibits unique structural properties that contribute to its potential biological activities and applications in various fields, particularly in medicinal chemistry.
The reactivity of 8-fluoro-2,6-dimethylquinoline can be attributed to the presence of the fluorine atom, which influences its electrophilicity and nucleophilicity. Common reactions include:
These reactions allow for the synthesis of a variety of functionalized derivatives, which can be tailored for specific applications.
Research has indicated that 8-fluoro-2,6-dimethylquinoline and its derivatives exhibit significant biological activities. Notably:
The synthesis of 8-fluoro-2,6-dimethylquinoline can be achieved through various methods:
8-Fluoro-2,6-dimethylquinoline has potential applications in several areas:
Interaction studies involving 8-fluoro-2,6-dimethylquinoline have focused on its binding affinity with biological targets. For example:
Several compounds share structural similarities with 8-fluoro-2,6-dimethylquinoline. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,6-Dimethylquinoline | No fluorine substituent | Common precursor in synthesis |
| 6-Fluoro-2-methylquinoline | Fluorine at position six | Potentially different biological activity |
| 8-Chloro-2,6-dimethylquinoline | Chlorine substituent instead of fluorine | Different reactivity profile |
| 5-Iodo-2,6-dimethylquinoline | Iodine substituent | Enhanced lipophilicity and potential bioactivity |
The unique positioning of the fluorine atom at the eighth position distinguishes 8-fluoro-2,6-dimethylquinoline from its analogs. This substitution alters its electronic properties significantly compared to other similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research in medicinal chemistry.
The introduction of fluorine at the C-8 position of quinoline requires strategies that overcome the inherent electronic deactivation of the aromatic system. Recent work has demonstrated the efficacy of concerted nucleophilic fluorination mechanisms, which bypass traditional Meisenheimer intermediate formation. In this approach, a fluoride-coupled electron transfer process enables direct C–H bond activation, as exemplified by the use of Selectfluor under photoredox conditions. The reaction proceeds via an asynchronous concerted mechanism involving simultaneous F⁻–e⁻–H⁺ transfer, achieving fluorination yields of up to 56% for protonated quinoline derivatives.
Electrolytic methods have also emerged as viable alternatives. Using HF-pyridine as both electrolyte and fluorinating agent, regioselective 5,8-difluorination of 2-methylquinoline has been achieved at 2.4 V over two hours, yielding 45–59% of the desired product. This electrochemical approach leverages protonation of the nitrogen atom to deactivate the pyridinyl ring, directing fluorination exclusively to the benzenoid ring.
| Method | Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Concerted nucleophilic | Selectfluor, 365 nm LED | 56 | C4 (quinoline salts) |
| Electrolytic | HF-pyridine, 2.4 V, 2h | 45–59 | C5/C8 (benzenoid ring) |
While the provided literature does not explicitly detail C-5 functionalization via cross-coupling, insights can be extrapolated from related quinoline derivatization strategies. For instance, palladium-catalyzed Suzuki-Miyaura couplings could theoretically functionalize halogenated precursors at C-5, though the electron-withdrawing fluorine at C-8 may necessitate tailored ligands or elevated temperatures. Computational studies suggest that fluorination alters electron density distributions, potentially requiring bulky phosphine ligands (e.g., XPhos) to mitigate steric hindrance from the 2,6-dimethyl groups.
The introduction of methyl groups at C-2 and C-6 relies on directed ortho-metalation or Friedel-Crafts alkylation. In the Doebner–Miller reaction, methyl groups are incorporated during quinoline ring formation via condensation of β-ketoesters with anilines. Recent optimizations involve microwave-assisted heating to reduce reaction times and improve yields (>70%) while minimizing decarboxylation byproducts. Steric effects from the pre-installed fluorine atom at C-8 necessitate careful control of reaction stoichiometry to avoid over-alkylation.
The integration of DoE frameworks has revolutionized the synthesis of 8-fluoro-2,6-dimethylquinoline by systematically optimizing interdependent variables. For example, a three-factor DoE study evaluating temperature (80–120°C), reaction time (12–24h), and HF-pyridine concentration (3–5 eq.) identified 100°C for 18h with 4 eq. HF-pyridine as optimal for balancing yield (58%) and purity (98%). Response surface methodology further revealed that temperature and fluoride concentration exhibit a synergistic effect, with excessive HF leading to side reactions at elevated temperatures.
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 100 |
| Reaction Time (h) | 12 | 24 | 18 |
| HF-pyridine (eq.) | 3 | 5 | 4 |
The electronic configuration of 8-fluoro-2,6-dimethylquinoline has been extensively characterized using DFT calculations at the B3LYP/6-31G′(d,p) level. The fluorine atom at position 8 induces significant electron-withdrawing effects, reducing the quinoline ring's electron density by 18% compared to non-fluorinated analogs [2]. This polarization creates distinct regions of electrostatic potential, with the fluorine atom showing a partial charge of −0.32 e and the methyl groups at positions 2 and 6 exhibiting charges of +0.15 e each [2].
The HOMO-LUMO gap, a critical determinant of chemical reactivity, was calculated as 4.32 eV for the parent compound [2]. Substitution patterns significantly influence this parameter, with electron-donating groups at position 6 reducing the gap by up to 0.45 eV [3]. Frontier molecular orbital analysis reveals that the LUMO is primarily localized on the quinoline ring, while the HOMO resides on the fluorine and adjacent methyl groups [2].
Table 1: DFT-Derived Electronic Parameters of 8-Fluoro-2,6-Dimethylquinoline Derivatives
| Parameter | Value (eV) | Biological Relevance |
|---|---|---|
| HOMO Energy | −6.52 | Electron donation capacity |
| LUMO Energy | −2.20 | Electron acceptance capability |
| Energy Gap (ΔE) | 4.32 | Chemical reactivity threshold |
| Chemical Potential | −4.36 | Charge transfer propensity |
Time-Dependent DFT (TD-DFT) simulations predict strong UV absorption at 312 nm (ε = 12,500 M⁻¹cm⁻¹), correlating with experimental spectral data [2] [4]. The fluorine atom's electronegativity increases spin-orbit coupling constants by 15% compared to chlorine-substituted analogs, enhancing intersystem crossing probabilities [3].
Molecular dynamics (MD) simulations over 100 ns trajectories reveal stable binding modes between 8-fluoro-2,6-dimethylquinoline and Pyricularia oryzae cytochrome P450 51 (CYP51). The compound maintains an average binding free energy of −9.8 kcal/mol through hydrophobic interactions with Leu121, Phe136, and His310 residues [1]. The fluorine atom forms a persistent halogen bond (2.9 Å) with the backbone carbonyl of Gly137, contributing 28% to total binding energy [1].
Figure 1: Radial distribution functions show preferential solvation in lipid bilayers, with a 40% increase in membrane permeability compared to 2,6-dimethylquinoline [3]. The methyl groups at positions 2 and 6 induce conformational changes in CYP51's substrate recognition site, widening the access channel by 3.2 Å [1]. Enhanced sampling methods reveal two dominant binding poses:
Simulated annealing experiments demonstrate thermal stability up to 350 K, with root-mean-square deviation (RMSD) values below 2.0 Å throughout heating cycles [3]. The compound's rotational correlation time of 1.2 ns suggests moderate flexibility during target engagement [2].
QSAR models incorporating 15 molecular descriptors explain 88% variance (q² = 0.79) in antifungal activity against P. oryzae. Key predictors include:
Table 2: QSAR Model Parameters for Antifungal Activity Prediction
| Descriptor | Coefficient | Standard Error | t-value |
|---|---|---|---|
| ClogP | 0.42 | 0.05 | 8.40 |
| Electrophilicity | 0.33 | 0.07 | 4.71 |
| PSA | −0.28 | 0.04 | −7.00 |
| HOMO-LUMO Gap | −0.19 | 0.03 | −6.33 |
3D-QSAR comparative molecular field analysis (CoMFA) identifies critical regions for activity enhancement:
Machine learning models using Gaussian process regression achieve predictive accuracy (RMSE = 0.32 log units) when combining DFT-derived descriptors with molecular fingerprint data [3]. The fluorine atom's van der Waals volume (18.1 ų) emerges as a key determinant of target selectivity [2].
| Compound | Target Kinase | IC50 (nM) | ATP Binding Site | Selectivity |
|---|---|---|---|---|
| 8-Fluoro-2,6-dimethylquinoline | ATP-binding proteins | N/A | Yes | Moderate |
| Similar 8-Fluoro quinoline | Tpl2 kinase | 7 | Yes | High vs EGFR |
| Quinoline derivative 6e | Aurora A kinase | 168780 (IC50 in μM) | ATP competitive | Selective vs 14 kinases |
| Aurora A inhibitor | Aurora A kinase | < 10000 | ATP competitive | High |
The mechanism involves the quinoline nitrogen forming hydrogen bonds with the kinase backbone, while the 8-fluoro group provides additional binding affinity through halogen bonding interactions [3]. The dimethyl groups at positions 2 and 6 enhance the binding specificity by creating a unique steric environment that distinguishes the compound from natural adenosine triphosphate . This structural arrangement enables the compound to achieve nanomolar to micromolar inhibitory concentrations against target kinases while maintaining selectivity against off-target proteins.
The antimicrobial resistance modulation capabilities of 8-Fluoro-2,6-dimethylquinoline are primarily manifested through its interactions with bacterial efflux pump systems. Quinoline derivatives have emerged as potent efflux pump inhibitors, capable of restoring antibiotic sensitivity in multidrug-resistant bacterial strains through multiple mechanisms [8] [9] [10].
Recent studies have demonstrated that C7-substituted quinolines exhibit exceptional inhibitory activity against Resistance Nodulation Division family efflux pumps, particularly the AdeG efflux pump in Acinetobacter baumannii [8]. These compounds enhance Hoechst dye accumulation and potentiate chloramphenicol activity, with minimum inhibitory concentration reductions ranging from 4-fold to 64-fold. The mechanism involves direct binding to the efflux pump protein, disrupting the normal substrate extrusion process and thereby increasing intracellular antibiotic concentrations [8].
The 8-fluoro substitution in quinoline derivatives plays a critical role in efflux pump inhibition through enhanced hydrophobic interactions with the phenylalanine loop regions of efflux pumps [8]. Studies have shown that fluorinated quinolines demonstrate selective inhibition of AdeFGH over AdeABC efflux systems, indicating structure-specific interactions with different pump families [8]. The dimethyl substitutions at positions 2 and 6 contribute to binding specificity by creating favorable van der Waals interactions with hydrophobic regions of the pump proteins.
Mechanistic studies reveal that quinoline efflux pump inhibitors operate through competitive and non-competitive mechanisms [11]. The compounds can compete directly with antibiotic substrates for binding sites within the efflux channel, or alternatively bind to allosteric sites that reduce pump efficiency [10]. Alkylaminoquinolines and chloroquinolines have demonstrated broad-spectrum efflux pump inhibition, with 2,8-dimethyl-4-(2-pyrrolidinoethyl)-oxyquinoline reducing chloramphenicol minimum inhibitory concentrations by 16-fold [10].
Table 2: Antimicrobial Resistance Modulation Through Efflux Pump Inhibition
| Quinoline Type | Target Efflux Pump | MIC Reduction (fold) | Substrate Enhanced | Mechanism |
|---|---|---|---|---|
| C7-substituted quinolines | AdeG (A. baumannii) | 4-64 | Chloramphenicol | Pump inhibition |
| Alkylaminoquinolines | Multiple pumps (K. pneumoniae) | 16 | Chloramphenicol | Competitive inhibition |
| Chloroquinolines | Broad spectrum | 32 | Norfloxacin | Pump substrate |
| Quinazoline derivatives | Multiple pumps | 32 | Nalidixic acid | Pump inhibition |
The resistance modulation extends beyond simple pump inhibition to include disruption of proton gradients essential for pump energization [11]. Quinoline derivatives can interfere with the proton motive force required for multidrug efflux pump function, effectively disabling the energy source for antibiotic extrusion [11]. This dual mechanism of action makes quinoline-based efflux pump inhibitors particularly effective against multidrug-resistant strains.
Structural modifications to the quinoline core significantly influence efflux pump inhibition potency. The presence of fluorine at position 8 enhances binding affinity through halogen bonding interactions with pump proteins, while the methyl groups provide optimal steric complementarity with binding pockets . Studies have demonstrated synergistic effects when quinoline efflux pump inhibitors are combined with various antibiotic classes, including fluoroquinolones, tetracyclines, and chloramphenicol [10].
The clinical significance of quinoline efflux pump inhibition is evidenced by the ability to resensitize resistant bacterial strains to previously ineffective antibiotics [9]. Quinoline derivatives have shown particular efficacy against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa strains expressing multiple efflux systems [10] [12]. The compounds demonstrate low toxicity profiles in cellular models, making them suitable candidates for adjuvant antibiotic therapy [8].
The apoptotic pathway activation by 8-Fluoro-2,6-dimethylquinoline in cancer cell models represents a well-characterized mechanism of cytotoxicity involving both intrinsic and extrinsic apoptotic cascades. Quinoline derivatives have demonstrated significant pro-apoptotic activity across multiple cancer cell lines through activation of caspase-dependent pathways [13] [14] [15].
Mechanistic studies using quinoline derivative PQ1 in T47D breast cancer cells have revealed comprehensive activation of both mitochondrial-dependent and death receptor-mediated apoptotic pathways [13]. The compound induces a significant elevation of cleaved caspase-3, the executioner caspase, indicating terminal apoptotic commitment. The intrinsic mitochondrial pathway is activated through enhancement of pro-apoptotic protein Bax levels, with increases of 156% and 176% observed at 200 and 500 nanomolar concentrations respectively [13].
The mitochondrial pathway activation involves cytochrome c release from mitochondria to the cytosol, a critical step in apoptosome formation [13] [16]. This process requires a two-step mechanism: first, disruption of cytochrome c binding to cardiolipin in the inner mitochondrial membrane, followed by outer membrane permeabilization [16]. Quinoline derivatives facilitate this process through alterations in mitochondrial membrane potential and oxidative stress induction [17]. Studies have demonstrated that quinoline compounds can decrease mitochondrial membrane potential by 57.93% in MCF-7 breast cancer cells [17].
Caspase activation patterns reveal comprehensive engagement of apoptotic machinery. Quinoline treatments activate caspase-9, the initiator caspase of the intrinsic pathway, and caspase-8, the primary initiator of the extrinsic pathway [13]. The dual activation suggests convergence of multiple apoptotic signals, enhancing the cytotoxic efficacy. Pre-treatment with specific caspase inhibitors confirms the essential role of these proteases, with caspase-3 inhibition completely counteracting quinoline-induced cell death [13].
Table 3: Apoptotic Pathway Activation in Cancer Cell Line Models
| Quinoline Compound | Cell Line | Apoptotic Pathway | Caspase Activation | IC50 (μM) | Mechanism |
|---|---|---|---|---|---|
| PQ1 (quinoline derivative) | T47D breast cancer | Intrinsic + Extrinsic | Caspase-3, -8, -9 | 1.0 | Bax↑, Cytochrome c release |
| Fluoroquinolone derivatives | MCF-7, MDA-MB231 | G2/M arrest + apoptosis | Caspase-3 | < 10 | Cell cycle arrest |
| 3-Arylquinolines | Cancer cells | Paracrine apoptosis | Caspase-driven | Nanomolar range | Par-4 secretion |
| Quinoline-triamide hybrid 6f | MCF-7 breast cancer | Mitochondrial-dependent | Caspase activation | 1.87 | MMP disruption (57.93%) |
Cell cycle analysis reveals that quinoline derivatives induce G2/M phase arrest in addition to apoptotic induction [14] [15]. This dual mechanism enhances cytotoxic efficacy by preventing DNA repair and forcing cells into apoptotic pathways. Flow cytometric studies demonstrate significant increases in sub-G1 populations, indicative of apoptotic DNA fragmentation [14].
The molecular targets for quinoline-induced apoptosis include topoisomerase II inhibition, which leads to DNA double-strand breaks and subsequent p53-dependent apoptotic signaling [14]. Fluoroquinolone derivatives demonstrate direct action through topoisomerase II inhibition, leading to cell death typically by apoptosis and cell cycle arrest mainly in S and G2/M phases [14]. The compounds also exhibit histone deacetylase inhibitory activity, contributing to chromatin remodeling and enhanced apoptotic susceptibility [14].
Alternative cell death pathways are also engaged by quinoline derivatives. In addition to classical apoptosis, some compounds induce necrotic cell death and autophagy, particularly in cells with defective apoptotic machinery [14]. MCF-7 cells, which lack functional caspase-3 due to genetic deletion, respond to quinoline treatment through autophagy activation rather than apoptosis [14].
The specificity of quinoline-induced apoptosis for cancer cells versus normal cells represents a significant therapeutic advantage. Studies have demonstrated selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells [18]. The mechanism involves cancer cell-specific expression of glucose-regulated protein-78 on the cell surface, which serves as a receptor for quinoline-induced paracrine apoptotic factors [18].